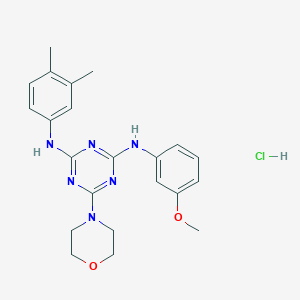

N2-(3,4-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE

Description

N2-(3,4-Dimethylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic triazine derivative with a complex substitution pattern. The molecule features a central 1,3,5-triazine core substituted at the N2 position with a 3,4-dimethylphenyl group, at the N4 position with a 3-methoxyphenyl group, and at the C6 position with a morpholine moiety. The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2.ClH/c1-15-7-8-18(13-16(15)2)24-21-25-20(23-17-5-4-6-19(14-17)29-3)26-22(27-21)28-9-11-30-12-10-28;/h4-8,13-14H,9-12H2,1-3H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDKJXVURGZLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCOCC4)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE typically involves a multi-step process. The initial step often includes the formation of the triazine core through a cyclization reaction. This is followed by the introduction of the dimethylphenyl, methoxyphenyl, and morpholinyl groups via substitution reactions. The reaction conditions usually involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis also emphasizes the optimization of reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can lead to a variety of substituted triazine derivatives.

Scientific Research Applications

N2-(3,4-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-N4-(3-METHOXYPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Observations :

Substituent Diversity: The target compound’s substitution pattern distinguishes it from classical triazines (e.g., atrazine) by replacing halogen or simple alkyl groups with aromatic and heterocyclic moieties.

Spectroscopic Characterization : Structural confirmation of the target compound would align with methods used for other triazines, such as ¹H-NMR and ¹³C-NMR (e.g., δ 2.2–2.4 ppm for methyl groups, δ 3.6–3.8 ppm for morpholine protons) .

Table 2: Comparative Spectroscopic Data

Research Findings and Limitations

- Spectral Data Gaps : The absence of explicit NMR/UV data for the target compound in the evidence necessitates reliance on analogous studies for structural comparisons .

- Thermodynamic and Crystallographic Data: No hydrate or crystallographic data are available in the provided sources, unlike gas hydrate studies for other compounds .

Biological Activity

N2-(3,4-Dimethylphenyl)-N4-(3-Methoxyphenyl)-6-(Morpholin-4-Yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride is a synthetic compound belonging to the triazine family, characterized by its complex structure and diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

The compound has a molecular formula of C22H27ClN6O2 and a molecular weight of 442.95 g/mol. Its structure features a triazine ring substituted with dimethylphenyl and methoxyphenyl groups, alongside a morpholine moiety. This unique configuration enhances its lipophilicity and binding affinity to biological targets, which are critical for its pharmacological properties.

This compound exhibits biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. For instance, it has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), pathways crucial for cell growth and metabolism .

- Anticancer Activity : Research indicates that derivatives of triazine compounds can exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : The compound has been shown to induce apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using the agar diffusion method against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Studies

A recent study highlighted the anticancer effects of triazine derivatives including this compound. The findings revealed:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | 0.20 |

| MCF-7 (Breast) | 1.25 |

| HeLa (Cervical) | 1.03 |

These results indicate that the compound exhibits selective cytotoxicity against various cancer cell lines .

Antibacterial Studies

In antimicrobial assays:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 12 |

| Staphylococcus aureus | 18 |

These results suggest promising antibacterial activity that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.